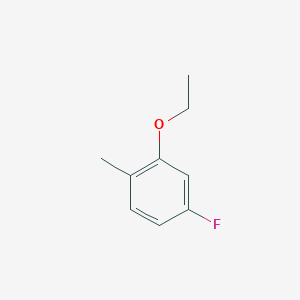

2-Ethoxy-4-fluoro-1-methylbenzene

Description

2-Ethoxy-4-fluoro-1-methylbenzene is an aromatic compound that belongs to the class of substituted benzenes It features an ethoxy group (-OCH2CH3), a fluoro group (-F), and a methyl group (-CH3) attached to a benzene ring

Properties

IUPAC Name |

2-ethoxy-4-fluoro-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKORLHYDSIYZRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-fluoro-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where an ethoxy group is introduced to the benzene ring. This is followed by the introduction of a fluoro group through halogenation. The methyl group can be added via another Friedel-Crafts alkylation or through direct alkylation using methyl halides.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including:

Friedel-Crafts Alkylation: Using ethyl chloride and aluminum chloride as catalysts to introduce the ethoxy group.

Halogenation: Introducing the fluoro group using fluorine gas or other fluorinating agents.

Direct Alkylation: Adding the methyl group using methyl chloride in the presence of a Lewis acid catalyst.

Types of Reactions:

Electrophilic Aromatic Substitution: This compound can undergo further substitution reactions where electrophiles replace hydrogen atoms on the benzene ring.

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The fluoro group can be reduced under specific conditions to form hydrogenated products.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like aluminum chloride, sulfuric acid, and nitric acid.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution Products: Various substituted benzenes depending on the electrophile used.

Oxidation Products: Aldehydes, ketones, or carboxylic acids.

Reduction Products: Hydrogenated benzenes or partially reduced compounds.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Ethoxy-4-fluoro-1-methylbenzene serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in:

- Synthetic Pathways : As a precursor for synthesizing pharmaceuticals and agrochemicals.

- Reactivity Studies : Investigating reaction mechanisms involving electrophilic and nucleophilic substitutions.

Biology

Research into the biological properties of this compound has revealed potential applications in:

- Antimicrobial Studies : The compound is being explored for its effectiveness against various bacterial strains.

- Pharmacological Research : Its structure allows for modifications that may lead to new therapeutic agents targeting specific diseases.

Industry

In industrial applications, this compound is valuable for:

- Agrochemical Production : Used in formulating pesticides and herbicides due to its chemical stability and reactivity.

- Dyes and Pigments : Its unique structure contributes to the development of colorants used in various materials.

Case Studies

-

Antimicrobial Activity Study :

- A recent study evaluated the antimicrobial efficacy of this compound against E. coli and Staphylococcus aureus. Results indicated significant inhibition at varying concentrations, suggesting potential as an antimicrobial agent.

-

Synthesis of Novel Pharmaceuticals :

- Researchers have reported using this compound as a building block in synthesizing novel anti-cancer compounds. The modifications to its structure improved selectivity towards cancer cells while minimizing toxicity to normal cells.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-fluoro-1-methylbenzene involves its interaction with various molecular targets. The ethoxy and fluoro groups can influence the electron density on the benzene ring, affecting its reactivity. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products.

Comparison with Similar Compounds

2-Ethoxy-1-methylbenzene: Lacks the fluoro group, resulting in different reactivity and properties.

4-Fluoro-1-methylbenzene: Lacks the ethoxy group, affecting its chemical behavior.

2-Ethoxy-4-chloro-1-methylbenzene: Similar structure but with a chloro group instead of a fluoro group, leading to different reactivity.

Uniqueness: 2-Ethoxy-4-fluoro-1-methylbenzene is unique due to the presence of both ethoxy and fluoro groups, which impart distinct electronic and steric effects on the benzene ring

Biological Activity

2-Ethoxy-4-fluoro-1-methylbenzene, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an ethoxy group, a fluoro substituent, and a methyl group attached to a benzene ring. The presence of these functional groups is significant for its reactivity and biological activity.

1. Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial properties. A study focused on various derivatives of similar compounds demonstrated that those with fluorine and ethoxy groups showed enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Inhibition Zone (mm) | Target Bacteria |

|---|---|---|

| This compound | 22 | S. aureus |

| Control (Ciprofloxacin) | 30 | S. aureus |

| Control (Ketoconazole) | 28 | E. coli |

2. Antidiabetic Potential

A related compound, 2-ethoxy-4-(methoxymethyl)benzamide, has shown promise in enhancing insulin-stimulated glucose uptake by inhibiting Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes treatment . This suggests that derivatives of this compound might also possess similar antidiabetic properties.

Case Study: PTP1B Inhibition

- Compound Tested : 10m (related to this compound)

- IC50 Value : 0.07 μM

- Selectivity : 32-fold over T-cell PTPase

- Membrane Permeability :

These results indicate the potential for developing antidiabetic agents based on this scaffold.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The compound acts as an electrophile in substitution reactions, forming sigma complexes with aromatic rings, which can lead to various biological responses .

Comparative Studies

Comparative studies have shown that compounds with similar structures exhibit varying degrees of biological activity based on their substituents. For example, the presence of chloro or fluoro groups significantly influences antimicrobial efficacy .

Table 2: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Antidiabetic Activity |

|---|---|---|

| This compound | Moderate | Potential |

| 2-Chloro-3-ethoxy-4-fluoro-toluene | High | Low |

| Mosapride (related structure) | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.